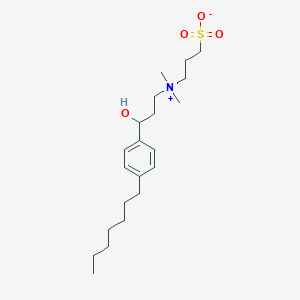
3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of C7BzO involves the reaction of 3-(4-heptyl)phenyl-3-hydroxypropyl dimethyl ammonio propane sulfonate with appropriate reagents under controlled conditions. The industrial production of C7BzO typically involves large-scale chemical synthesis processes, ensuring high purity and consistency .
Análisis De Reacciones Químicas
C7BzO undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
C7BzO has a wide range of scientific research applications:
Mecanismo De Acción
C7BzO exerts its effects by disrupting aggregates and solubilizing integral membrane proteins. Its zwitterionic nature allows it to interact with both hydrophilic and hydrophobic regions of proteins, enhancing their solubility and stability .
Comparación Con Compuestos Similares
C7BzO is unique due to its high solubility and effectiveness in protein extraction compared to other zwitterionic detergents like CHAPS. Similar compounds include:
- 3-(N,N-Dimethylmyristylammonio)propanesulfonate
- 3-(N,N-Dimethylpalmitylammonio)propanesulfonate
- 3-(Decyldimethylammonio)propane sulfonate
These compounds share similar zwitterionic properties but differ in their hydrophobic tail lengths and specific applications.
Propiedades
Fórmula molecular |
C21H37NO4S |
|---|---|
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
3-[[3-(4-heptylphenyl)-3-hydroxypropyl]-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C21H37NO4S/c1-4-5-6-7-8-10-19-11-13-20(14-12-19)21(23)15-17-22(2,3)16-9-18-27(24,25)26/h11-14,21,23H,4-10,15-18H2,1-3H3 |
Clave InChI |
FUPYROAFYPQUSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C(CC[N+](C)(C)CCCS(=O)(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















